An In-depth Technical Guide to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Core Basic Properties
An In-depth Technical Guide to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Core Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, acting as potent modulators of various physiological pathways. This technical guide provides a comprehensive overview of the core basic properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, including its physicochemical characteristics, synthesis, and key biological activities. Detailed experimental protocols for the determination of fundamental properties and diagrams of associated signaling pathways are presented to facilitate further research and development efforts.
Physicochemical Properties
The fundamental physicochemical properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline are crucial for its handling, formulation, and pharmacokinetic profiling. The available data for the racemic mixture and its enantiomers are summarized below. It is important to note that some of the reported values, particularly for pKa and logP, are predicted and await experimental confirmation.
Table 1: Physicochemical Properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer |
| Molecular Formula | C₁₅H₁₅N | C₁₅H₁₅N | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol | 209.29 g/mol | 209.29 g/mol |
| Appearance | Off-white solid | White to off-white crystalline powder | White to almost white powder to crystal |
| Melting Point (°C) | 96 - 102 | 80 - 91 | 80 - 84 |
| Boiling Point (°C) | 338.4 ± 11.0 (Predicted) | 338 (Lit.) | - |
| Density (g/cm³) | 1.1 ± 0.1 (Predicted) | 1.06 | - |
| pKa | 8.91 ± 0.40 (Predicted) | - | - |
| logP | 2.70 (Predicted) | - | - |
| Solubility | Slightly soluble in chloroform (B151607) and methanol; Insoluble in water.[1] | Soluble in organic solvents such as ethanol (B145695) and chloroform but insoluble in water.[1] | - |
Synthesis
The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline is most commonly achieved through well-established cyclization reactions, primarily the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction
This method involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, β-phenethylamine is reacted with benzaldehyde.
Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline via this route typically starts with the acylation of β-phenethylamine with benzoyl chloride to form N-phenethylbenzamide, which is then cyclized using a dehydrating agent like phosphorus pentoxide or polyphosphoric acid to yield 1-phenyl-3,4-dihydroisoquinoline. Subsequent reduction of the imine bond affords the final product.
Biological Activities and Signaling Pathways
1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been shown to interact with several key biological targets, leading to a range of pharmacological effects.
Tubulin Polymerization Inhibition
Certain derivatives of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of tubulin polymerization.[2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making them promising candidates for anticancer drug development.
Caption: Signaling pathway of tubulin polymerization inhibition.
Dopamine (B1211576) D1 Receptor Antagonism
1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as antagonists of the dopamine D1 receptor.[3] The D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase (AC) via a Gs/olf protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). By blocking this receptor, P-THIQ derivatives can modulate dopaminergic neurotransmission, suggesting potential applications in neurological and psychiatric disorders.
Caption: Dopamine D1 receptor antagonist signaling pathway.
17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition
Derivatives of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is responsible for the conversion of the less potent estrogen, estrone, into the highly potent estradiol. By inhibiting 17β-HSD1, these compounds can reduce the levels of estradiol, which plays a crucial role in the development and progression of estrogen-dependent diseases such as breast cancer.
Caption: 17β-HSD1 inhibition mechanism.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the determination of key physicochemical properties.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.
Materials:
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1-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Deionized water
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pH meter with a calibrated electrode
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Burette
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Stir plate and stir bar
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Beaker
Procedure:
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Sample Preparation: Accurately weigh a known amount of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the beaker containing the sample solution on the stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution. Start stirring gently.
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Initial pH Measurement: Record the initial pH of the solution.
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Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Data Analysis: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed. Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the amine has been protonated.
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.
Materials:
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1-Phenyl-1,2,3,4-tetrahydroisoquinoline
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Separatory funnel or centrifuge tubes
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Shaker or vortex mixer
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UV-Vis spectrophotometer or HPLC system for concentration analysis
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Volumetric flasks and pipettes
Procedure:
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Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline in either the aqueous or organic phase at a concentration that can be accurately measured by the chosen analytical method.
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Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase (e.g., a 1:1 volume ratio).
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Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure complete partitioning of the solute between the two phases. Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.
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Concentration Measurement: Carefully separate the two phases. Determine the concentration of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water. The logP is the base-10 logarithm of P.
Conclusion
1-Phenyl-1,2,3,4-tetrahydroisoquinoline represents a versatile and privileged scaffold in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, synthesis, and key biological activities, supported by experimental protocols and pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents based on this promising molecular framework. Further experimental validation of the predicted physicochemical properties is encouraged to enhance the understanding and application of this important compound.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
